molecular formula C24H19F2NO4S B2879300 6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866810-24-4

6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2879300
CAS No.: 866810-24-4
M. Wt: 455.48
InChI Key: PLHPOBMQAQNCIE-UHFFFAOYSA-N
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Description

6-Ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a fluorinated quinolone derivative featuring a 1,4-dihydroquinolin-4-one core with distinct substituents. The molecule contains:

  • A 6-ethoxy group on the quinoline ring, which may enhance lipophilicity and metabolic stability.
  • A 1-[(3-fluorophenyl)methyl] substituent, introducing steric bulk and fluorination for improved pharmacokinetic properties.

This compound belongs to a class of small molecules explored for therapeutic applications, particularly in antimicrobial or anticancer research, due to the quinolinone scaffold’s versatility. Its structural features are optimized for target binding and bioavailability, as seen in related analogs .

Properties

IUPAC Name

6-ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO4S/c1-2-31-19-8-11-22-21(13-19)24(28)23(32(29,30)20-9-6-17(25)7-10-20)15-27(22)14-16-4-3-5-18(26)12-16/h3-13,15H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHPOBMQAQNCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-1-[(3-flu

Biological Activity

The compound 6-ethoxy-3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic organic molecule that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Ethoxy group at the 6-position.
  • Fluorobenzenesulfonyl moiety at the 3-position.
  • A fluorophenylmethyl substituent at the 1-position of the dihydroquinoline core.

Structural Formula

The molecular formula is C20H19F2N1O3S1C_{20}H_{19}F_2N_1O_3S_1, with a molecular weight of approximately 397.43 g/mol.

Anticancer Potential

Research indicates that derivatives of quinoline compounds, including this specific molecule, exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation.

Case Study: Inhibition of Glycolysis

A study focusing on fluorinated derivatives revealed that modifications at the C-2 position can enhance the stability and uptake of compounds, making them effective in lower doses. These derivatives showed potent cytotoxic effects against glioblastoma multiforme (GBM) cells, suggesting that similar modifications in the structure of this compound could yield promising anticancer agents .

Enzyme Inhibition

The compound is hypothesized to inhibit hexokinase activity, a critical enzyme in the glycolytic pathway. Inhibition of hexokinase can lead to reduced glucose metabolism in cancer cells, thereby limiting their growth and survival.

Antimicrobial Activity

Preliminary studies have suggested that compounds with similar structures display antimicrobial properties. The sulfonyl group is known to enhance interaction with microbial enzymes, potentially leading to increased efficacy against various pathogens.

Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of glycolysis
Enzyme InhibitionHexokinase inhibition
AntimicrobialInteraction with microbial enzymesHypothetical based on structure

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of this compound is crucial for its development as a therapeutic agent. Studies have shown that modifications to enhance solubility and bioavailability are essential for improving therapeutic outcomes.

Computational Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in cancer metabolism. Results indicate favorable interactions with hexokinase, supporting its potential as an anticancer agent .

Future Directions

Further research is required to explore:

  • In vivo efficacy : Testing in animal models to evaluate therapeutic potential.
  • Mechanistic studies : Detailed investigations into how structural modifications affect biological activity.
  • Combination therapies : Assessing the compound's effectiveness in combination with existing chemotherapeutics.

Comparison with Similar Compounds

Sulfonyl vs. Benzoyl Groups

  • Sulfonyl (target compound): The 4-fluorobenzenesulfonyl group provides strong electron-withdrawing effects, stabilizing the quinolinone core and enabling hydrogen-bonding interactions with biological targets .

Fluorinated vs. Non-Fluorinated Benzyl Groups

  • 3-Fluorobenzyl (target): Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 4-methylbenzyl in ).
  • 4-Chlorobenzyl () : Chlorine’s larger atomic radius may increase steric hindrance but improve hydrophobic interactions.

Ethoxy vs. Methoxy Substitutions

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